Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine
CAS No.:
Cat. No.: VC13668309
Molecular Formula: C36H47NO2Si2
Molecular Weight: 581.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H47NO2Si2 |
|---|---|
| Molecular Weight | 581.9 g/mol |
| IUPAC Name | 2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine |
| Standard InChI | InChI=1S/C36H47NO2Si2/c1-35(2,3)40(31-19-11-7-12-20-31,32-21-13-8-14-22-32)38-29-27-37-28-30-39-41(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26,37H,27-30H2,1-6H3 |
| Standard InChI Key | LQCXFYYRSBGTJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a symmetrical structure with two TBDPS groups attached to the oxygen atoms of a diethanolamine framework. The tert-butyldiphenylsilyl moieties impart steric bulk and chemical stability, while the amine group provides a reactive site for further functionalization. Key structural identifiers include:
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SMILES Notation: CC(C)(C)Si(C2=CC=CC=C2)OCCNCCOSi(C4=CC=CC=C4)C(C)(C)C .
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IUPAC Name: 2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine.
Synthesis and Manufacturing
Industrial Production
Suppliers such as Combi-Blocks and Vulcanchem offer the compound in research-grade quantities, with purity levels ≥97% . Storage recommendations include refrigeration (-20°C) under inert gas to prevent moisture-induced degradation .
Applications in Organic and Medicinal Chemistry
Protecting Group in Synthesis
The TBDPS moiety is widely employed to protect hydroxyl groups during complex molecule synthesis. Key advantages include:
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Stability: Resists cleavage under Grignard reactions, oxidations, and reductions .
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Selective Deprotection: Removable under mild fluoride conditions without affecting other functional groups .
Pharmaceutical Intermediates
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Everolimus Synthesis: The compound serves as a key intermediate in the alkylation of rapamycin, a critical step in producing the immunosuppressant everolimus .
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Antimicrobial Agents: Derivatives of Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine are precursors to quaternary ammonium salts with broad-spectrum antimicrobial activity .
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Prion Imaging Probes: Hydroxyethylamino derivatives exhibit affinity for prion protein aggregates, enabling their use in diagnostic imaging .
Material Science
Recent studies (2022) demonstrate its incorporation into nonlinear optical chromophores, enhancing electro-optic activity in polymer matrices .
Comparative Analysis with Analogous Silyl Ethers
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Bis(2-(trimethylsilyloxy)ethyl)amine | 20836-40-2 | C₁₀H₂₇NO₂Si₂ | Smaller alkyl groups; lower steric bulk |
| Bis(2-(t-butyldimethylsilyloxy)ethyl)amine | 169527-49-5 | C₁₆H₃₉NO₂Si₂ | Reduced aromaticity; easier deprotection |
| N-Methyldiethanolamine-d3 | 169527-49-5 | C₅H₁₁NO₂ | Deuterated form; used in kinetic studies |
The tert-butyldiphenylsilyl groups in Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine confer superior stability compared to trimethylsilyl analogs, making it preferable for long-term synthetic protocols .
Recent Research and Innovations
Advances in Drug Delivery (2023–2025)
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Targeted Cancer Therapies: Functionalized derivatives show promise in delivering chemotherapeutics to hypoxic tumor microenvironments .
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Antifungal Hydrogels: Cross-linked polycarbonates incorporating this compound exhibit sustained release of antifungal agents .
Analytical Chemistry
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